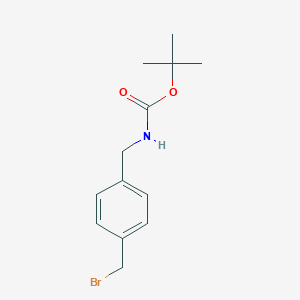

tert-Butyl 4-(bromomethyl)benzylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGBIHFTZHBDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634241 | |

| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187283-17-6 | |

| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(bromomethyl)benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 4-(bromomethyl)benzylcarbamate. The information is intended for professionals in the fields of chemical research and drug development who utilize this bifunctional molecule as a key building block and linker in the synthesis of complex chemical entities.

Core Chemical Properties

This compound is a solid, white to light-yellow compound at room temperature.[1] It is a key intermediate in organic synthesis, valued for its dual functionality: a Boc-protected amine and a reactive benzyl bromide group.

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 187283-17-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [2][5] |

| Molecular Weight | 300.19 g/mol | [2] |

| IUPAC Name | tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate | [2] |

| Appearance | White to light yellow solid | [1] |

| Solubility | 0.107 mg/mL (0.000356 mol/L) | [6] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synonyms: N-BOC-4-(BROMOMETHYL)BENZYLAMINE, 4-(Boc-aminomethyl)benzyl bromide, (4-Bromomethyl-benzyl)-carbamic acid tert-butyl ester.[1][2][4]

Experimental Protocols

A common laboratory-scale synthesis involves the bromination of the corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)benzylcarbamate.[1][3]

Materials:

-

4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol (250 mg, 1.1 mmol)[1][3]

-

Phosphorus tribromide (PBr₃) (30 μL, 0.32 mmol) - Note: The cited source refers to "phosphorotriamine," which may be a typographical error; PBr₃ is a standard reagent for this conversion.[1][3]

Procedure:

-

The starting material, 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol, is dissolved in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere.[1][3]

-

The solution is cooled to -78°C using a dry ice/acetone bath.[1][3]

-

Phosphorus tribromide is added slowly to the cooled solution.[1][3]

-

The reaction is allowed to proceed at this temperature for 2 hours.[1][3]

-

Upon completion, the reaction is quenched by the careful addition of solid sodium bicarbonate.[1][3]

-

The mixture is allowed to warm to room temperature.

-

The solid, insoluble material is removed by filtration.[1][3]

-

The filtrate is concentrated under reduced pressure to yield the final product, 4-(tert-butoxycarbonylaminomethyl)benzyl bromide.[1][3]

-

This procedure has a reported yield of approximately 95%.[1][3]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The primary utility of this compound stems from its bifunctional nature. The benzyl bromide moiety is an excellent electrophile for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization.

A significant application of this compound is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This compound can be used to connect the E3 ligase ligand to the target protein ligand.[5]

Caption: Logical relationship of the PROTAC mechanism utilizing the linker.

Safety and Handling

Comprehensive safety protocols must be observed when handling this chemical. The compound is classified as an irritant and can be corrosive.[2][7]

-

Signal Word: Danger.

-

Hazard Statements:

-

Handling: Use in a well-ventilated area, preferably a fume hood.[7][8] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1] Store away from incompatible materials such as strong oxidizing agents.[9]

-

Spills: In case of a spill, evacuate the area.[7] Vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust generation.[8] Do not let the chemical enter the environment.[8]

References

- 1. This compound CAS#: 187283-17-6 [amp.chemicalbook.com]

- 2. This compound | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 187283-17-6 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 187283-17-6|this compound| Ambeed [ambeed.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS: 187283-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(bromomethyl)benzylcarbamate, with the CAS number 187283-17-6, is a bifunctional organic molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety, making it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emergent therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 187283-17-6 |

| Molecular Formula | C13H18BrNO2 |

| Molecular Weight | 300.19 g/mol [2] |

| Appearance | White to light yellow solid |

| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon) |

| IUPAC Name | tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate[2] |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr[2] |

| InChI Key | UYGBIHFTZHBDEQ-UHFFFAOYSA-N[2] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų[3] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)benzylcarbamate. A general synthetic procedure is outlined below.

General Synthesis of this compound

This protocol describes the bromination of tert-butyl 4-(hydroxymethyl)benzylcarbamate.

Experimental Protocol:

-

Dissolution: Dissolve 4-(N-tert-butoxycarbonylaminomethyl)benzyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[4]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[4]

-

Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃) or another suitable brominating agent in THF to the cooled solution.

-

Reaction: Stir the reaction mixture at -78°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

-

Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.[4]

Application in PROTAC Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three key components: a "warhead" that binds to a target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects these two moieties.

The benzylcarbamate structure of this compound provides a semi-rigid linker. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to a suitable functional group (e.g., an amine or a thiol) on either the warhead or the E3 ligase ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other component of the PROTAC.

General Workflow for PROTAC Synthesis using a Benzylcarbamate Linker

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using a benzylcarbamate-based linker like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: tert-Butyl 4-(bromomethyl)benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(bromomethyl)benzylcarbamate is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical data.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate, is characterized by a central benzene ring substituted with a bromomethyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the para position.

Chemical Structure Visualization

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| CAS Number | 156971-93-4 | [1] |

| Appearance | White to light yellow solid | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Synonyms

This compound is also known by several other names:

-

tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate

-

4-(Boc-aminomethyl)benzyl bromide

-

N-Boc-4-(bromomethyl)benzylamine

-

(4-Bromomethyl-benzyl)-carbamic acid tert-butyl ester

Experimental Data

Spectroscopic Data

Note: The following data is for the related compound tert-butyl N-[4-(bromomethyl)phenyl]carbamate and is provided for illustrative purposes. The actual spectra for the title compound may vary.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 7.33 (d, J = 2.2 Hz, 4H, Ar-H) | δ 152.7 (C=O) |

| δ 6.49 (s, 1H, NH) | δ 137.2 (Ar-C) |

| δ 4.48 (d, J = 1.9 Hz, 2H, CH₂Br) | δ 129.2 (Ar-CH) |

| δ 1.52 (d, J = 1.9 Hz, 9H, C(CH₃)₃) | δ 119.2 (Ar-CH) |

| δ 80.8 (C(CH₃)₃) | |

| δ 32.9 (CH₂Br) | |

| δ 28.3 (C(CH₃)₃) |

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of the corresponding alcohol precursor.

Synthesis of this compound from tert-butyl 4-(hydroxymethyl)benzylcarbamate

Materials:

-

tert-butyl 4-(hydroxymethyl)benzylcarbamate

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)benzylcarbamate (1.0 eq.) in anhydrous diethyl ether (Et₂O).

-

Cool the solution to 0°C in an ice bath.

-

Add phosphorus tribromide (PBr₃) (0.8 eq., 1 M solution in CH₂Cl₂) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 20 hours.

-

Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Remove the solvent under reduced pressure to yield the product as a white solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile reagent in the synthesis of various pharmaceutical compounds. The benzyl bromide group serves as an electrophile for alkylation reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. This dual reactivity is particularly useful in the construction of linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Conclusion

This compound is a key synthetic intermediate with well-defined properties and established synthetic routes. Its utility in the construction of complex molecular architectures underscores its importance in modern drug discovery and development. This guide provides essential technical information to aid researchers in its safe handling, synthesis, and application.

References

Spectroscopic and Analytical Profile of tert-Butyl 4-(bromomethyl)benzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS No. 187283-17-6). Due to the absence of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also included, along with a workflow diagram for the analytical characterization of synthesized compounds.

Chemical Information

-

IUPAC Name: tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate[1]

-

Appearance: White to light yellow solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Ar-H |

| ~7.25 | d | 2H | Ar-H |

| ~4.85 | br s | 1H | NH |

| ~4.49 | s | 2H | CH₂ Br |

| ~4.32 | d | 2H | Ar-CH₂ -NH |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155.8 | C =O (carbamate) |

| ~138.0 | Ar-C (quaternary) |

| ~137.5 | Ar-C (quaternary) |

| ~128.8 | Ar-C H |

| ~128.0 | Ar-C H |

| ~79.5 | -C (CH₃)₃ |

| ~44.5 | Ar-C H₂-NH |

| ~33.0 | C H₂Br |

| ~28.4 | -C(C H₃)₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium, Sharp | N-H stretch |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend |

| ~1250, 1160 | Strong | C-O stretch |

| ~690 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 301/299 | Low | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br) |

| 245/243 | Medium | [M - C₄H₈]⁺ |

| 221/219 | High | [M - OC(CH₃)₃]⁺ |

| 202 | Medium | [M - Br - C₄H₈]⁺ |

| 144 | Medium | [M - Br - C₄H₉O₂]⁺ |

| 106 | High | [C₇H₆-CH₂]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This analysis can be performed using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

-

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are alternatives.

-

Ionization: For a volatile compound, Electron Ionization (EI) at 70 eV is a standard method to generate fragment ions and a molecular ion peak.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, the acquisition of experimental data is recommended.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(bromomethyl)benzylcarbamate

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 4-(bromomethyl)benzylcarbamate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the amino group of a suitable precursor with a tert-butoxycarbonyl (Boc) group to form tert-butyl 4-(hydroxymethyl)benzylcarbamate. The second step is the subsequent bromination of the benzylic alcohol to yield the final product.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)benzylcarbamate

The intermediate, tert-butyl 4-(hydroxymethyl)benzylcarbamate, is prepared by the Boc protection of (4-(aminomethyl)phenyl)methanol. This reaction is a standard procedure for protecting primary amines.[1][2]

Starting Materials and Reagents

| Compound | Role |

| (4-(Aminomethyl)phenyl)methanol | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Agent |

| Base (e.g., Triethylamine, NaOH) | Catalyst |

| Solvent (e.g., THF, Dioxane, Water) | Reaction Medium |

Experimental Protocol: Boc Protection of (4-(Aminomethyl)phenyl)methanol

A general and efficient procedure for the N-tert-butoxycarbonylation of amines can be performed under aqueous conditions.[1]

-

Reaction Setup: In a round-bottom flask, dissolve (4-(aminomethyl)phenyl)methanol (1.0 eq) in a mixture of water and a co-solvent such as acetone or THF.

-

Reagent Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq). If required, a base like sodium bicarbonate or triethylamine can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, the mixture is typically extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-(hydroxymethyl)benzylcarbamate.

Caption: Experimental workflow for Boc protection.

Quantitative Data for Boc Protection

| Reactant/Reagent | Molar Ratio | Typical Yield | Purity | Reference |

| (4-(Aminomethyl)phenyl)methanol | 1.0 | >90% | >95% | [1] |

| Di-tert-butyl dicarbonate | 1.0 - 1.2 | [1] |

Step 2: Synthesis of this compound

The final step is the bromination of the benzylic alcohol of tert-butyl 4-(hydroxymethyl)benzylcarbamate. This can be achieved using various brominating agents. A common and effective method utilizes phosphorus tribromide or a similar reagent.[3][4]

Starting Materials and Reagents

| Compound | Role |

| tert-Butyl 4-(hydroxymethyl)benzylcarbamate | Starting Material |

| Phosphorotriamine / Phosphorus tribromide (PBr₃) / N-Bromosuccinimide (NBS) | Brominating Agent |

| Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) | Reaction Medium |

Experimental Protocol: Bromination of tert-butyl 4-(hydroxymethyl)benzylcarbamate

The following protocol is based on a general procedure for the synthesis of the target compound.[3][4]

-

Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)benzylcarbamate (1.0 eq) in a suitable anhydrous solvent, such as THF, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.

-

Reagent Addition: Slowly add the brominating agent (e.g., phosphorotriamine or a solution of PBr₃) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction to proceed at the low temperature for a specified time (e.g., 2 hours), monitoring the progress by TLC.

-

Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Workup: Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, this compound, can be purified by filtration or recrystallization to yield a white to light yellow solid.[3][4]

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound | 187283-17-6 [chemicalbook.com]

- 4. This compound CAS#: 187283-17-6 [amp.chemicalbook.com]

The Enhanced Reactivity of the Bromomethyl Group in Benzylcarbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethyl group attached to a benzylcarbamate scaffold represents a key functional motif in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the reactivity of this moiety, focusing on the factors governing its susceptibility to nucleophilic substitution. A comprehensive overview of reaction mechanisms, influencing electronic and steric effects, and relevant experimental protocols is presented. Quantitative data from analogous systems are summarized to provide a comparative framework for predicting reactivity. Furthermore, this guide includes detailed synthetic procedures and graphical representations of key reaction pathways and experimental workflows to aid in the practical application of this versatile chemical entity.

Introduction

Benzyl bromides are a well-established class of reagents in organic synthesis, prized for their ability to readily undergo nucleophilic substitution reactions. This heightened reactivity stems from the stabilization of the transition state and any potential carbocationic intermediate by the adjacent aromatic ring. When a carbamate functionality is incorporated into the benzyl bromide structure, as in the case of bromomethyl benzylcarbamates, a nuanced interplay of electronic and steric factors comes into play, further modulating the reactivity of the benzylic C-Br bond.

Understanding the intricacies of this reactivity is paramount for the rational design of synthetic routes towards complex molecules, including active pharmaceutical ingredients (APIs). The carbamate group, while often employed as a protecting group for amines, also exerts a significant electronic influence on the benzylic position, thereby affecting reaction rates and pathways. This guide aims to provide a detailed technical overview of the reactivity of the bromomethyl group in two key benzylcarbamate representatives: tert-butyl 4-(bromomethyl)benzylcarbamate and benzyl 2-(bromomethyl)phenylcarbamate .

Core Concepts: Reactivity of the Benzylic Bromide

The reactivity of the bromomethyl group in benzylcarbamates is primarily dictated by its propensity to act as an electrophile in nucleophilic substitution reactions. These reactions can proceed through two principal mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

-

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. The stability of the benzylic carbocation is a key factor favoring this pathway.[1]

-

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion.[2] This pathway is sensitive to steric hindrance around the reaction center.

The choice between these two mechanistic pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature. For primary benzylic halides like the ones discussed herein, both SN1 and SN2 pathways are plausible and can be competitive.[1]

Electronic Effects of the Carbamate Group

The carbamate group (-NHC(=O)O-) can influence the reactivity of the bromomethyl group through a combination of inductive and resonance effects. The nitrogen atom of the carbamate can donate its lone pair of electrons into the aromatic ring through resonance, thereby increasing the electron density of the ring. This electron-donating effect can further stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions, thus accelerating the rate of substitution compared to unsubstituted benzyl bromide.

However, the carbonyl group within the carbamate moiety is electron-withdrawing. The overall electronic effect is a balance of these opposing influences and is dependent on the position of the carbamate group relative to the bromomethyl group (i.e., ortho, meta, or para). For a para-substituted carbamate, the electron-donating resonance effect of the nitrogen is expected to be more pronounced, leading to an enhanced reactivity of the bromomethyl group.

Data Presentation: Comparative Reactivity

Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Aniline in Nitrobenzene-Ethanol (80:20 v/v) [3]

| Substrate | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |

| Benzyl bromide | 0.41 |

| p-Methylbenzyl bromide | Not Available |

| p-Chlorobenzyl bromide | 0.25 |

| p-Nitrobenzyl bromide | 0.05 |

Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with p-Toluidine in Nitrobenzene-Ethanol (80:20 v/v) [3]

| Substrate | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |

| Benzyl bromide | 0.93 |

| p-Chlorobenzyl bromide | Not Available |

| p-Nitrobenzyl bromide | 0.11 |

Note: The electron-withdrawing nature of the chloro and nitro substituents decreases the rate of nucleophilic substitution compared to the unsubstituted benzyl bromide.[3] It is anticipated that the electron-donating nature of the carbamate group in the para position would lead to a rate constant greater than that of unsubstituted benzyl bromide.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding alcohol precursor.[4]

Materials:

-

(4-(Hydroxymethyl)benzyl)carbamic acid tert-butyl ester

-

Phosphorus tribromide (PBr₃)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.

General Protocol for Nucleophilic Substitution on a Bromomethyl Benzylcarbamate Derivative

The following is a generalized protocol for the reaction of a bromomethyl benzylcarbamate with a nucleophile, adapted from procedures for a similar substrate, 1-bromo-2-(bromomethyl)-4-chlorobenzene.[5]

Materials:

-

This compound or Benzyl 2-(bromomethyl)phenylcarbamate (1.0 eq)

-

Nucleophile (e.g., amine, thiol, alcohol) (1.0 - 1.5 eq)

-

Base (e.g., triethylamine, potassium carbonate), if required

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

-

Deionized water

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the bromomethyl benzylcarbamate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the nucleophile (1.0 - 1.5 eq) and, if necessary, a base to the solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate has formed (e.g., inorganic salts), remove it by filtration.

-

Quench the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Reaction Mechanisms

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution at the benzylic position.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of this compound.

Factors Affecting Reactivity

Caption: Key factors influencing the reactivity of the bromomethyl group in benzylcarbamates.

Conclusion

The bromomethyl group in benzylcarbamates is a highly reactive and synthetically valuable functional group. Its reactivity is governed by a delicate balance of electronic and steric effects, as well as the specific reaction conditions employed. The presence of the carbamate moiety, particularly in the para position, is expected to enhance the rate of nucleophilic substitution at the benzylic carbon due to resonance stabilization. While specific quantitative kinetic data for the title compounds remains an area for further investigation, the comparative data from analogous systems and the general principles of benzylic reactivity provide a robust framework for predicting and controlling their chemical behavior. The experimental protocols and graphical aids provided in this guide are intended to facilitate the effective utilization of these versatile building blocks in the synthesis of novel compounds for drug discovery and other applications.

References

- 1. US7884121B2 - Process for the preparation of phenylcarbamates - Google Patents [patents.google.com]

- 2. US11878986B2 - Poly heterocyclic conjugates and their pharmaceutical uses - Google Patents [patents.google.com]

- 3. CN105315127A - 4-tert-butylbenzyl bromide preparing method - Google Patents [patents.google.com]

- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of the Boc Protecting Group in Bifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

In the sophisticated landscape of targeted therapeutics, the precise assembly of complex molecules is paramount. The efficacy of revolutionary drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the integrity and functionality of their constituent parts. Central to their construction are bifunctional linkers, the molecular bridges that connect a targeting moiety to a therapeutic payload or an E3 ligase ligand. The synthesis of these linkers is a delicate dance of chemical reactions, where unwanted side reactions can lead to impurities and diminished efficacy. The tert-butyloxycarbonyl (Boc) protecting group emerges as a key player in this process, acting as a temporary "gatekeeper" of reactivity for amine functionalities.[1]

This technical guide provides a comprehensive exploration of the pivotal role of the Boc protecting group in the synthesis and application of bifunctional linkers. We will delve into the core principles of Boc protection, present quantitative data on its efficiency, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows where these molecules are deployed.

Core Principles: A Temporary Shield for Controlled Synthesis

The primary function of the Boc group is to reversibly render a primary or secondary amine unreactive.[1][2] This is achieved by converting the nucleophilic amine into a significantly less reactive carbamate.[1] This "shielding" is crucial in the multi-step synthesis of bifunctional linkers, preventing the amine from participating in unintended reactions while other parts of the molecule are being modified.[2]

The strategic advantage of the Boc group lies in its stability across a wide range of chemical conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic transformations.[2][3] Its key attribute, however, is its lability under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for its clean and efficient removal to unveil the amine for the next sequential reaction.[2][4] This "orthogonal" protection strategy is fundamental to the controlled, stepwise construction of complex bifunctional molecules.[5]

Heterobifunctional linkers, which feature a Boc-protected amine at one end and a different reactive group (such as a carboxylic acid, NHS ester, or alkyne) at the other, are particularly valuable in the synthesis of ADCs and PROTACs.[2][5] This architecture allows for a highly controlled, sequential conjugation process. For instance, the non-Boc-protected end of the linker can be reacted with a payload molecule first. Following this, the Boc group is removed to expose the amine, which can then be conjugated to an antibody or an E3 ligase ligand.[5] This stepwise approach prevents undesirable polymerization and ensures the formation of a well-defined final conjugate.[1]

Quantitative Data Presentation: Efficiency of Protection and Deprotection

The success of a synthetic strategy employing Boc-protected linkers hinges on the efficiency of both the protection and deprotection steps. High yields and purity are critical to maximizing the overall output of the final therapeutic agent. The following tables summarize representative quantitative data for these key reactions under various conditions.

Table 1: Representative Conditions and Yields for Mono-Boc Protection of Diamine Linkers

| Diamine Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Cyclohexane-1,2-diamine | Me₃SiCl, Boc₂O, MeOH | 0 to RT | 1 | 66 | >99 (GC-MS) | [6][7] |

| Ethylenediamine | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 87 | N/A | [8] |

| 1,3-Diaminopropane | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 85 | N/A | [8] |

| 1,4-Diaminobutane | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 75 | N/A | [8] |

| Piperazine | HCl, Boc₂O, 50% aq. MeOH | RT | 1 | 65 | N/A | [8] |

| Bispidine | TFA, Boc₂O, I₂, MeOH | 0-5 to RT | 1.25 | 55 | N/A | [9] |

| Various Diamines (1,2- to 1,8-) | Me₃SiCl, Boc₂O, MeOH | 0 to RT | 1 | Moderate | 93 to >99 (GC-MS) | [6][7] |

Table 2: Representative Conditions and Purity for Boc Deprotection

| Substrate | Reagent & Concentration | Solvent | Temperature (°C) | Time | Purity/Yield (%) | Reference(s) |

| Boc-protected amine | 25% TFA | DCM | RT | 2 h | N/A | [10] |

| Boc-protected amine | TFA | DCM | RT | 18 h | N/A | [10] |

| Boc-protected amine | TFA | DCM | 0 | 1 h | N/A | [10] |

| Boc-protected linker in PROTAC synthesis | 20-50% TFA | DCM | RT | 1-2 h | Used directly | [11] |

| Boc-protected linker on solid support | 20-50% TFA | DCM | N/A | 1 h | N/A | [12] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the logical flow of experiments is crucial for a comprehensive understanding of the role of Boc-protected bifunctional linkers in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Navigating the Stability of tert-Butyl 4-(bromomethyl)benzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of tert-Butyl 4-(bromomethyl)benzylcarbamate. A crucial reagent in organic synthesis, particularly for the introduction of a protected aminomethylbenzyl moiety, understanding its stability profile is paramount for successful experimental design, storage, and handling. This document outlines the key factors influencing its degradation, supported by data on related compounds and established chemical principles.

Core Stability Profile

This compound's stability is primarily dictated by the two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the benzylic bromide. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while the benzylic bromide is a reactive electrophile susceptible to nucleophilic attack.

Storage and Handling Recommendations

To ensure the integrity of the compound, proper storage and handling are critical. Based on available safety data sheets and vendor recommendations, the following practices are advised:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Refrigeration at 2-8°C under an inert atmosphere is often recommended. | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture and oxygen. |

| Light | Store in a dark place.[2] | While specific photostability data is limited, benzylic compounds can be light-sensitive. |

| Incompatible Materials | Strong oxidizing agents.[1][3] | To prevent unwanted oxidation reactions. |

The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn during handling.[1][5]

Chemical Stability and Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc group and reactions of the benzylic bromide.

Thermal Stability

The Boc protecting group is susceptible to thermal cleavage at elevated temperatures.[6] While stable at recommended storage temperatures, heating can lead to its removal, a process often intentionally employed in synthesis.

Mechanism of Thermal Decomposition:

The thermal deprotection of a Boc-protected amine proceeds through a concerted mechanism, resulting in the formation of the free amine (or its carbamic acid precursor), isobutylene, and carbon dioxide.[6]

References

Solubility Profile of tert-Butyl 4-(bromomethyl)benzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 4-(bromomethyl)benzylcarbamate, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents, alongside a predicted solubility profile based on its structural attributes.

Predicted Solubility Profile

The molecular structure of this compound, featuring a bulky nonpolar tert-butyl group, a benzyl ring, and a polar carbamate moiety, suggests a versatile solubility profile. It is anticipated to be soluble in a range of common organic solvents. The following table provides a predicted solubility profile to guide solvent selection for synthesis, purification, and formulation.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF) | High | The ether linkage and overall polarity of THF are well-suited to solvate both the polar carbamate group and the nonpolar regions of the molecule. |

| Acetone | High | The polarity of the ketone functional group is expected to effectively dissolve the compound. | |

| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving compounds with a mix of polar and nonpolar characteristics. | |

| Ethyl Acetate | Moderate to High | The ester group can interact favorably with the carbamate and the alkyl/aryl portions of the molecule. | |

| Acetonitrile (ACN) | Moderate | The high polarity of acetonitrile should facilitate dissolution, though it may be less effective for the nonpolar moieties compared to other polar aprotic solvents. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond with the carbamate, but the overall nonpolar character of the molecule may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, ethanol's hydrogen bonding capability will aid solubility, with the slightly larger alkyl chain potentially improving interaction with nonpolar parts. | |

| Isopropanol | Moderate to Low | The increased nonpolar character of isopropanol may enhance solubility compared to methanol and ethanol by better solvating the nonpolar regions. | |

| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact with the benzyl group of the solute via π-stacking, aiding dissolution. |

| Hexane/Heptane | Low | The significant polarity of the carbamate group will likely result in poor solubility in highly nonpolar aliphatic solvents. | |

| Aqueous | Water | Insoluble | The molecule's large nonpolar surface area and lack of significant ionizable groups predict negligible solubility in water. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This protocol provides a reliable and reproducible means to quantify the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[1] A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Data Presentation:

The quantitative solubility data should be recorded in a structured table for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Tetrahydrofuran (THF) | 25 | ||

| Acetone | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetonitrile (ACN) | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate the key experimental workflow for solubility determination and a representative synthetic pathway for this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Synthesis of this compound.[2]

References

Key features of bifunctional linkers in organic chemistry

An In-depth Technical Guide on the Core Features of Bifunctional Linkers in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular sciences, the ability to connect different molecular entities with precision is paramount for creating novel functionalities and therapeutic agents. Bifunctional linkers, also known as crosslinkers, are versatile molecules that serve as the fundamental building blocks for this purpose.[1] Possessing two distinct reactive groups, these compounds act as bridges or spacers, enabling the controlled assembly of complex molecular architectures.[1][2] Their applications are extensive, spanning pharmaceuticals, biotechnology, diagnostics, and materials science.[1][2]

This technical guide provides a comprehensive overview of the key features of bifunctional linkers, their classification, physicochemical properties, and their critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] Detailed experimental protocols for their application are also provided to aid researchers in their practical implementation.

Classification of Bifunctional Linkers

Bifunctional crosslinkers can be broadly categorized based on the nature of their reactive groups and other properties like cleavability and water solubility.[4]

Based on Reactive Groups

-

Homobifunctional Linkers: These reagents possess two identical reactive groups and are primarily used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[4][5] They are often employed for intramolecular crosslinking to study protein conformation or to create polymers from monomers.[4][6]

-

Heterobifunctional Linkers: Containing two different reactive groups, these crosslinkers are ideal for joining two distinct biomolecules or targeting different functional groups on a single protein.[4][7] This allows for more controlled, stepwise reactions, which can minimize unwanted polymerization and self-conjugation.[4][7]

Based on Cleavability

-

Non-Cleavable Linkers: These form stable, permanent linkages, which are advantageous for applications requiring long-term stability.[5] In the context of ADCs, the payload is released upon lysosomal degradation of the entire conjugate.[3][8]

-

Cleavable Linkers: These contain a labile bond within their spacer arm that can be broken under specific physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes.[5][9] This triggered release mechanism is a key advantage for targeted drug delivery.[9]

Specialized Linkers

-

Zero-Length Crosslinkers: These reagents mediate the direct coupling of two molecules without becoming part of the final conjugate, thus introducing no additional spacer arm.[5]

-

Photoreactive Crosslinkers: These linkers contain a photoreactive group that becomes reactive upon exposure to UV or visible light, allowing for temporal control of the crosslinking reaction.[7][10]

-

Bioorthogonal Linkers: These linkers possess functional groups that react specifically and efficiently with their counterparts in a biological system without interfering with native biochemical processes.[10]

Core Features and Physicochemical Properties

The efficacy of a bifunctional linker is dictated by a combination of its structural and chemical properties. These features influence the stability, solubility, and pharmacokinetic profile of the resulting conjugate.[4]

Key Features:

-

Reactivity: The functional groups on the linker determine its reactivity towards specific amino acid residues (e.g., primary amines on lysine, sulfhydryls on cysteine) or other chemical moieties.[6][11]

-

Spacer Arm Length: The distance between the two reactive ends of the linker, known as the spacer arm length, is a critical parameter.[11] It can influence the ability of the conjugated molecules to interact and can affect the overall stability and solubility of the conjugate.

-

Solubility: The hydrophilicity or hydrophobicity of the linker can significantly impact the solubility of the entire conjugate, which is a crucial factor for in vivo applications.[4] PEGylated linkers, for example, are often used to enhance aqueous solubility.[4]

-

Cleavability: As previously mentioned, the presence of a cleavable bond allows for the controlled release of a payload under specific biological conditions.[9] Common cleavable moieties include disulfides (cleaved by reducing agents like glutathione), hydrazones (acid-labile), and peptides (cleaved by proteases).[8]

-

Stability: The chemical stability of the linker is essential to prevent premature cleavage or degradation, which could lead to off-target toxicity.[8]

Quantitative Data of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is guided by its specific properties. The following table summarizes the characteristics of several commonly used bifunctional linkers.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Cleavability |

| DSS (Disuccinimidyl suberate) | NHS ester (amine) | 11.4 (rigid) | Low | Non-cleavable |

| BS3 (Bis[sulfosuccinimidyl] suberate) | NHS ester (amine) | 11.4 (rigid) | High | Non-cleavable |

| Sulfo-SMCC | NHS ester (amine), maleimide (thiol) | 11.6 (rigid) | High | Non-cleavable |

| EMCS (N-ε-Maleimidocaproyl-oxysuccinimide ester) | NHS ester (amine), maleimide (thiol) | 9.4 | Low | Non-cleavable |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (carboxyl/amine) | Zero-length | High | Cleavable (acidic conditions) |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | NHS ester (amine) | 12.0 | High | Cleavable (reducing agents) |

Data compiled from multiple sources.[7]

Applications in Drug Development

Bifunctional linkers are central to the design of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] The linker plays a critical role in the stability and efficacy of an ADC.[8] An ideal linker ensures that the ADC remains intact in circulation and releases the cytotoxic payload only upon reaching the target tumor cells.[8]

The choice between a cleavable and a non-cleavable linker significantly impacts the ADC's mechanism of action.[3] Cleavable linkers can release the payload in the tumor microenvironment, potentially leading to a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[3] Non-cleavable linkers, on the other hand, typically release the payload after the ADC is internalized and the antibody is degraded in the lysosome, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][8]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[12] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[12] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[12]

The linker is a critical determinant of a PROTAC's efficacy.[12] Its length, flexibility, and composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[12] An optimal linker length is essential for achieving the correct proximity and orientation between the POI and the E3 ligase for efficient ubiquitination.

Experimental Protocols

Accurate evaluation of bifunctional linkers relies on standardized and well-documented experimental protocols. Below are methodologies for key assays used to characterize linker stability and efficacy.

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.[2]

Materials:

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Thiol-containing drug

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP or DTT)

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2

-

Desalting columns

Procedure:

-

Antibody Activation: a. Dissolve SMCC in anhydrous DMSO or DMF immediately before use to create a concentrated stock solution.[13] b. Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution.[13] c. Incubate for 30-60 minutes at room temperature.[13] d. Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[13]

-

Drug Preparation (if necessary): a. If the drug contains a disulfide bond, reduce it to generate a free thiol using a reducing agent like TCEP. b. Remove the reducing agent using a desalting column.

-

Conjugation: a. Add the thiol-containing drug to the maleimide-activated antibody solution at a 5-fold molar excess. b. Incubate the reaction at room temperature for 1-2 hours with gentle stirring.[13]

-

Purification: a. Purify the ADC from unconjugated drug and antibody using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay

This protocol describes a general procedure for quantifying the degradation of a target protein in cultured cells upon treatment with a PROTAC.[14]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Proteasome inhibitor (e.g., MG132) for mechanism validation

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: a. Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment. b. Allow cells to adhere and grow overnight.

-

PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in cell culture medium. b. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.[14] c. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[14] d. Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs and controls.[14] e. Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[14]

-

Cell Lysis: a. After incubation, wash the cells with ice-cold PBS.[14] b. Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[14] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14] d. Centrifuge the lysates at high speed to pellet cell debris.[14] e. Collect the supernatant containing the protein lysate.[14]

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[14] b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading for the Western blot.[14]

-

Western Blot Analysis: a. Separate the protein lysates by SDS-PAGE and transfer to a membrane.[14] b. Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[14] c. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14] d. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Data Analysis: a. Quantify the band intensities of the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Plot the percentage of target protein remaining as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Conclusion

Bifunctional linkers are indispensable tools in modern organic chemistry and drug development, enabling the creation of highly specific and potent therapeutic agents.[1] A thorough understanding of their key features, including reactivity, spacer arm length, solubility, and cleavability, is crucial for the rational design of effective bioconjugates.[1] As research in areas like ADCs and PROTACs continues to advance, the development of novel and more sophisticated linker technologies will undoubtedly play a pivotal role in shaping the future of targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the full potential of bifunctional linkers in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]

- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's own machinery for targeted protein degradation.[1] These heterobifunctional molecules offer the potential to target proteins previously considered "undruggable," opening up a vast new landscape for therapeutic intervention.[2][3]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4][5][6][][8] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology.[4][][9][10][11] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][5][][11][12][13] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2][3][5]

This guide provides an in-depth technical overview of PROTAC technology, with a particular focus on the critical role of the linker in mediating the formation of a productive ternary complex and driving efficient protein degradation.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

PROTAC technology leverages the endogenous ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells.[14][15][16][17] This intricate process involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[5][12][15]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.[5][12][15]

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[5][12][15]

The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[5][12][14][16] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[5][12][14][16] There are over 600 E3 ligases in the human proteome, offering a vast repertoire for recruitment in PROTAC design.[13] However, only a handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), are predominantly used due to the availability of well-characterized, high-affinity ligands.[18][19][20]

Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs function by inducing the formation of a ternary complex, effectively bringing the target protein and an E3 ligase into close proximity.[4][][9][11] This induced proximity facilitates the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.[2][5][][11][12][13] The PROTAC molecule itself is not degraded in this process and is released to initiate another cycle of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.[2][3][5]

Figure 2: The Catalytic Cycle of PROTAC-Mediated Protein Degradation.

The Central Role of the Linker

Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][21][22] The linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which are essential for efficient ubiquitination.[1][6][21][22]

Linker Composition and Properties

PROTAC linkers are typically composed of polyethylene glycol (PEG) chains, alkyl chains, or a combination of both.[1][6][13] More rigid structures, such as piperazine, piperidine, and aromatic rings, are also incorporated to confer specific conformational constraints.[6][12]

-

PEG Linkers: Enhance hydrophilicity and aqueous solubility.[6][21]

-

Alkyl Chains: Are synthetically tractable but can increase lipophilicity.[6][21]

-

Rigid Linkers: Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially improving selectivity.[1]

The choice of linker chemistry also impacts the overall physicochemical properties of the PROTAC, such as cell permeability and metabolic stability.[23][24]

The Impact of Linker Length

The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[1][18][21]

-

Too short: A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[2][18][25]

-

Too long: An excessively long linker can result in an unproductive ternary complex where the lysine residues on the POI are not optimally positioned for ubiquitination.[2][18][25] This can also lead to the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[26][27]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from various studies, illustrating the impact of linker length and composition on these key parameters.

| Table 1: Impact of Linker Length on PROTAC Degradation Efficacy | ||||

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - |

| TBK1 | Alkyl/Ether | 12-29 | Submicromolar (optimal at 21 atoms) | >90 |

| BRD4 | PEG | 2 | >1000 | <20 |

| BRD4 | PEG | 4 | 13 | >95 |

| BRD4 | PEG | 6 | 27 | >95 |

| ERα | PEG | 8 | 5 | >90 |

| ERα | PEG | 12 | 1 | >95 |

| ERα | PEG | 16 | 10 | >90 |

| Table 2: Impact of Linker Composition on PROTAC Degradation Efficacy | |||

| PROTAC Target | Linker Composition | Ternary Complex Stability (Kd, nM) | Cellular Degradation (DC50, nM) |

| Generic | PEG | 50 | 80 |

| Generic | Alkyl | 200 | >1000 |

| Generic | Alkyl-Piperazine | 35 | 50 |

Experimental Protocols for PROTAC Characterization

A comprehensive evaluation of a PROTAC's efficacy requires a suite of biophysical and cell-based assays.

Western Blot for Protein Degradation

Western blotting is the gold-standard method for quantifying the degradation of a target protein.[6][19]

Protocol:

-

Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[28]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[29]

-